molecular formula C9H14N2O B13303252 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol

2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol

Cat. No.: B13303252
M. Wt: 166.22 g/mol
InChI Key: MWWDNLOWUMFURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole heterocycle linked to a cyclopentanol ring, a structural motif present in various biologically active molecules. Pyrazole derivatives are recognized as privileged scaffolds in combinatorial library design and are found in compounds under investigation for a range of therapeutic areas . The presence of the cyclopentane ring introduces a defined stereochemistry and three-dimensional structure, which can be critical for optimizing interactions with biological targets and improving the physicochemical properties of lead compounds . Researchers utilize this and similar structures in the design and synthesis of novel molecules. For instance, pyrazole-containing compounds are being actively explored as potent and selective inhibitors of various enzymes and protein targets . The incorporation of alicyclic rings like cyclopentane is a common strategy in medicinal chemistry to modulate properties such as solubility and conformational freedom, which can enhance the drug-likeness of a molecule . This compound is intended for research and development purposes only, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied as a high-purity material to ensure reliable and reproducible experimental results. Handling Note: Researchers should be aware that some pyrazole-carboxamide derivatives have been reported to exhibit unexpected acute mammalian toxicity associated with the inhibition of mitochondrial respiration, highlighting the importance of early toxicity screening for this chemotype . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H14N2O/c1-11-8(5-6-10-11)7-3-2-4-9(7)12/h5-7,9,12H,2-4H2,1H3

InChI Key

MWWDNLOWUMFURB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CCCC2O

Origin of Product

United States

Preparation Methods

Hydrazine and Diketone Condensation

The initial step involves synthesizing the pyrazole core, which is typically achieved through the condensation of hydrazine derivatives with suitable diketones or β-ketoesters. This process is well-documented in pyrazole chemistry:

  • Reaction : Hydrazine hydrate reacts with a 1,3-dicarbonyl compound (such as acetylacetone or ethyl acetoacetate) to form the pyrazole ring.
  • Conditions : Acidic or basic catalysis at elevated temperatures (around 80-120°C).
  • Outcome : Formation of the 1,4-dihydropyrazole intermediate, which can be oxidized or aromatized to yield the pyrazole.

Alkylation at the Pyrazole Nitrogen

Post ring formation, selective N-alkylation introduces the methyl group at the 1-position of the pyrazole:

  • Reagents : Methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
  • Conditions : Reflux in an aprotic solvent like dimethylformamide (DMF).
  • Result : Formation of 1-methyl-1H-pyrazole-5-yl derivatives.

Alternative Synthetic Route Based on Patent Data

A notable patent describes a method for synthesizing pyrazole intermediates relevant to herbicide development, which can be adapted for this compound:

  • Step 1 : Reacting dimethyl malonate with formamide and an alkylating agent in a solvent like dimethylformamide (DMF) to produce a key intermediate.
  • Step 2 : Cyclization with methylhydrazine or hydrazine hydrate to form the pyrazole ring with desired substitutions.
  • Step 3 : Hydrolysis and decarboxylation to yield the methylated pyrazole derivative.
  • Step 4 : Coupling this derivative with cyclopentyl halides to form the cyclopentane-linked pyrazole.

This method emphasizes high selectivity and yield, with raw materials that are relatively low-cost and less corrosive, suitable for industrial scale-up.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Notes
Pyrazole formation Hydrazine hydrate + diketone Acidic or basic medium 80-120°C Cyclization efficiency depends on pH and temperature
N-alkylation Methyl halide DMF Reflux (~80°C) Excess methyl halide ensures complete methylation
Cyclopentylation Cyclopentyl halide + pyrazole derivative DMSO or DMF Reflux Base like potassium tert-butoxide enhances substitution
Hydroxymethylation Formaldehyde Aqueous or alcoholic Mild heating (~25-50°C) Controls over-alkylation

Summary of Key Literature and Data Tables

Source Methodology Key Features Yield Remarks
PubChem Literature review Structural elucidation Not specified Structural confirmation
Patent CN112574111A Alkylation and cyclization High selectivity, low corrosivity Not specified Industrial relevance
Scientific articles Hydrazine-based cyclization Conventional pyrazole synthesis 60-85% Well-established

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. For instance, it has been identified as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway. This activation can influence various biological processes, including metabolism and aging .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol, differing in substituents, ring systems, or functional groups:

Table 1: Structural Comparison
Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) CAS Number Source
This compound C9H14N2O Cyclopentanol + 1-methylpyrazole at C2 166.22 Not explicitly listed N/A
(1-Cyclopentyl-1H-pyrazol-5-yl)methanol C9H14N2O Pyrazole + cyclopentyl group + hydroxymethyl 166.22 1328640-41-0
1-Methylcyclopentanol C6H12O Cyclopentanol + methyl group at C1 100.16 1462-03-9
2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid C12H8F2N2O3 Quinoline + pyrazole + carboxylic acid 266.21 310451-78-6

Key Observations :

  • Pyrazole Variations: Replacing the cyclopentanol ring with a quinoline system (e.g., 2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid ) introduces planar aromaticity and acidic functional groups, altering solubility and binding affinity.

Physicochemical Properties

Predicted or experimental properties of related compounds provide insights into trends:

Table 2: Physicochemical Properties
Compound Name Density (g/cm³) Boiling Point (°C) pKa Solubility Trends Source
(1-Cyclopentyl-1H-pyrazol-5-yl)methanol 1.24 (predicted) 327.2 (predicted) 14.35 (predicted) Moderate in polar solvents
1-Methylcyclopentanol ~0.95 (estimated) ~175–180 ~16–17 High in alcohols, low in hydrocarbons

Analysis :

  • Hydroxyl Group Impact: The hydroxyl group in 1-methylcyclopentanol lowers pKa compared to pyrazole-containing analogues, increasing its acidity.
  • Aromaticity and Solubility : Pyrazole-substituted compounds (e.g., ) exhibit lower solubility in water due to hydrophobic aromatic rings but better solubility in organic solvents like DMSO.

Biological Activity

2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclopentanol moiety attached to a 1-methyl-1H-pyrazole ring. This configuration suggests potential biological activities that may be harnessed for therapeutic applications. The molecular formula of this compound is C10H15N2OC_{10}H_{15}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanone with 1-methyl-1H-pyrazole in the presence of bases such as sodium hydride or potassium carbonate. Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF). This process can be optimized for yield and purity using methods like recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors, which disrupts the metabolic processes of the microorganisms.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by interacting with key enzymes involved in the inflammatory response. Such interactions could provide therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is largely attributed to its ability to bind to specific biological targets. This binding can lead to the modulation of enzyme activity, influencing various biochemical pathways crucial for maintaining homeostasis in biological systems .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
1-Methyl-1H-pyrazoleStructureBasic structure without cyclopentanol moiety
4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-olStructureContains an amino group; more complex with additional functional groups
Dihydropyrazole derivativesStructureReduced form of pyrazole; different reactivity due to saturation

The unique combination of a pyrazole ring and a cyclopentanol structure imparts distinct chemical properties and biological activities that differentiate it from other similar compounds. This specificity is crucial for its potential therapeutic applications in medicinal chemistry research .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This study supports its role in modulating inflammatory responses, indicating potential applications in treating inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for 2-(1-methyl-1H-pyrazol-5-yl)cyclopentan-1-ol?

Methodological Answer:
The synthesis typically involves coupling a pyrazole derivative with a cyclopentanol precursor. A general approach includes:

  • Step 1: Formation of the pyrazole moiety via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions .
  • Step 2: Functionalization of the cyclopentanol ring, such as hydroxylation or substitution, followed by coupling with the pyrazole unit using Suzuki-Miyaura or Ullmann cross-coupling reactions.
  • Step 3: Protecting group strategies (e.g., benzyl or tert-butyldimethylsilyl groups) may be employed to stabilize reactive intermediates during multi-step synthesis .
    Key Considerations: Optimize reaction time, temperature, and catalyst loading (e.g., Pd catalysts for cross-coupling) to maximize yield and purity.

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve the stereochemistry of the cyclopentanol ring and pyrazole orientation .
  • NMR Spectroscopy: Employ 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., hydroxyl proton at δ 1.5–2.5 ppm and pyrazole C-H signals at δ 7.0–8.0 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular weight (C9_9H14_{14}N2_2O, MW 166.11 g/mol) and fragmentation patterns to distinguish regioisomers.

Basic: What biological activities are associated with structurally similar pyrazole-cyclopentanol derivatives?

Methodological Answer:

  • Anti-inflammatory Activity: Screen for COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) and compare IC50_{50} values with reference drugs like ibuprofen .
  • Antimicrobial Testing: Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values typically ranging 8–64 µg/mL for active derivatives .
  • Cytotoxicity: Assess via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify potential lead compounds for drug development .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

  • Controlled Solubility Testing: Use standardized solvents (e.g., DMSO, ethanol, water) under identical temperature (25°C) and pH (7.4) conditions.
  • Analytical Validation: Quantify solubility via UV-Vis spectroscopy or HPLC, ensuring calibration curves are validated for accuracy .
  • Data Normalization: Account for impurities (e.g., residual solvents) by reporting purity-adjusted solubility values.

Advanced: What computational strategies are used to predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 or bacterial enzymes). Validate poses with MD simulations (100 ns) to assess binding stability .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with a Chiralpak® IA column and hexane/isopropanol (90:10) mobile phase to separate enantiomers. Optimize flow rate (1.0 mL/min) and detection (λ = 254 nm) .
  • Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT methods) .

Advanced: What strategies mitigate instability during long-term storage?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC.
  • Formulation Optimization: Use lyophilization for aqueous solutions or store in amber vials under inert gas (N2_2) to prevent oxidation .

Advanced: How can synthetic routes be optimized for scalability?

Methodological Answer:

  • Flow Chemistry: Implement continuous-flow reactors to improve heat/mass transfer and reduce reaction time (e.g., from 24 hr to 2 hr for coupling steps) .
  • Catalyst Recycling: Use immobilized Pd nanoparticles on silica supports to enhance turnover number (TON > 500) and reduce metal leaching .

Advanced: How do structural modifications (e.g., fluorination) alter bioactivity?

Methodological Answer:

  • Fluorine Scanning: Introduce F-atoms at the pyrazole C-3 or cyclopentanol C-2 positions. Compare logD values and metabolic stability (e.g., microsomal half-life) to parent compound .
  • Crystallographic Analysis: Resolve fluorine-induced conformational changes using SHELXL-refined structures to correlate steric effects with activity .

Advanced: How are synergistic effects with other therapeutics evaluated?

Methodological Answer:

  • Combination Index (CI): Use the Chou-Talalay method to assess synergy in anti-cancer or anti-inflammatory assays. CI < 1 indicates synergy .
  • Transcriptomics: Perform RNA-seq on treated cells to identify pathways (e.g., NF-κB or MAPK) modulated by the compound in combination therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.